3-Bromo-5-tert-butylphenol

Descripción general

Descripción

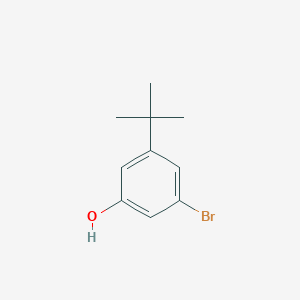

3-Bromo-5-tert-butylphenol is an organic compound with the molecular formula C10H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and a tert-butyl group at the fifth position on the phenol ring

Mecanismo De Acción

Target of Action

Similar compounds like bronopol have wide-spectrum antimicrobial properties . They are used as a microbicide or microbiostat in various commercial and industrial applications .

Mode of Action

Based on its structural similarity to other brominated phenolic compounds, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially disrupting their normal function .

Biochemical Pathways

Brominated phenolic compounds are known to interfere with various cellular processes, including protein synthesis and enzymatic activity, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

Similar brominated compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted primarily through the kidneys . These properties can significantly impact the bioavailability of the compound .

Result of Action

Brominated phenolic compounds are known to have antimicrobial properties, suggesting that they may inhibit the growth of bacteria and other microorganisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-tert-butylphenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . Additionally, the compound’s effect can be influenced by the specific characteristics of its target organisms, such as their metabolic activity and resistance mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-tert-butylphenol typically involves the bromination of 5-tert-butylphenol. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-tert-butylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium phosphate (K3PO4).

Major Products:

Substitution Products: Various substituted phenols depending on the nucleophile used.

Oxidation Products: Quinones and other oxidized phenolic compounds.

Coupling Products: Biaryl compounds and other complex organic molecules.

Aplicaciones Científicas De Investigación

3-Bromo-5-tert-butylphenol has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

3,5-Di-tert-butylphenol: Similar structure but lacks the bromine atom, leading to different reactivity and applications.

3-Bromo-4-tert-butylphenol: Positional isomer with bromine at the fourth position, affecting its chemical behavior.

2-Bromo-5-tert-butylphenol: Another positional isomer with bromine at the second position, resulting in distinct properties.

Uniqueness: Its combination of bromination and tert-butylation makes it a valuable compound in various research and industrial contexts .

Actividad Biológica

3-Bromo-5-tert-butylphenol is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its antioxidant properties, potential toxicity, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : CHBrO

- Molecular Weight : 229.12 g/mol

- CAS Number : 57837-384

- Physical State : Solid at room temperature

The compound features a bromine atom at the 3-position and a tert-butyl group at the 5-position of the phenolic ring, contributing to its unique chemical behavior and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems.

- DPPH Assay : The compound demonstrated effective scavenging activity against DPPH radicals, with a notable IC value indicating its potency compared to standard antioxidants like ascorbic acid.

- FRAP Assay : In Ferric Reducing Antioxidant Power (FRAP) assays, this compound showed a high reducing power, suggesting it can effectively donate electrons to neutralize free radicals.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, particularly against various bacterial and fungal strains.

- Fungal Inhibition : Studies have shown that this compound can inhibit the growth of pathogenic fungi such as Candida species and Aspergillus species, which are significant in clinical settings due to their resistance to conventional antifungal agents.

Toxicological Profile

Understanding the toxicity of this compound is essential for assessing its safety in potential applications.

- Acute Toxicity : Research on various phenolic compounds suggests that brominated derivatives can exhibit higher toxicity levels compared to their non-brominated counterparts. The acute toxicity was assessed using various models, including aquatic organisms like Rana japonica tadpoles, where LC values were determined.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS accumulation in microbial cells, leading to oxidative stress and cell death.

- Cell Membrane Disruption : It is hypothesized that the lipophilic nature of the tert-butyl group facilitates membrane penetration, disrupting cellular integrity in pathogens.

Study on Antifungal Activity

A study conducted by Janarthanam Rathna et al. (2016) investigated the anti-biofilm mechanisms of phenolic compounds against Candida species. The findings revealed that this compound significantly reduced biofilm formation and increased cell membrane permeability in fungal cells, enhancing susceptibility to antifungal treatments .

Toxicity Assessment in Aquatic Models

A comprehensive toxicological assessment was performed using Rana japonica tadpoles to evaluate the acute effects of various phenolic compounds. The study established a QSAR model correlating structural features with toxicity outcomes, indicating that bromination increases toxicity due to enhanced hydrophobic interactions with lipid membranes .

Propiedades

IUPAC Name |

3-bromo-5-tert-butylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCMLHFCSZJOET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.